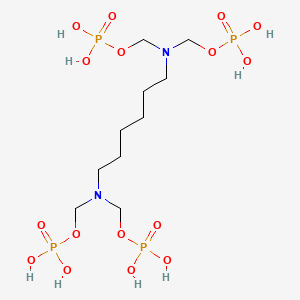
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide: is a complex organophosphorus compound It is characterized by multiple phosphate groups and hydroxyl functionalities, making it a highly reactive and versatile molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dihydroxy compounds and phosphonooxy derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperature and pH conditions, with the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Continuous flow processes: To ensure consistent quality and yield.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of phosphate groups to phosphite or phosphine derivatives.
Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Solvents: Polar solvents like water, methanol, or acetonitrile.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Phosphites, phosphines.
Substitution Products: Halogenated derivatives, alkylated compounds.
科学的研究の応用
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases related to phosphate metabolism.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of this compound involves:
Molecular Targets: Interaction with enzymes and proteins involved in phosphate metabolism.
Pathways: Modulation of biochemical pathways related to energy production and signal transduction.
Effects: Inhibition or activation of specific enzymes, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate: Lacks the 12-oxide functionality.
2,9-Dihydroxy-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate: Lacks the bis((phosphonooxy)methyl) groups.
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl phosphate: Lacks the dihydrogen phosphate groups.
Uniqueness
The presence of multiple phosphate groups and the 12-oxide functionality make 12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide unique. These features contribute to its high reactivity and versatility in various chemical and biological applications.
特性
CAS番号 |
93804-15-0 |
|---|---|
分子式 |
C10H28N2O16P4 |
分子量 |
556.23 g/mol |
IUPAC名 |
[6-[bis(phosphonooxymethyl)amino]hexyl-(phosphonooxymethyl)amino]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H28N2O16P4/c13-29(14,15)25-7-11(8-26-30(16,17)18)5-3-1-2-4-6-12(9-27-31(19,20)21)10-28-32(22,23)24/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
InChIキー |
NKIXHMJOANMLAB-UHFFFAOYSA-N |
正規SMILES |
C(CCCN(COP(=O)(O)O)COP(=O)(O)O)CCN(COP(=O)(O)O)COP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


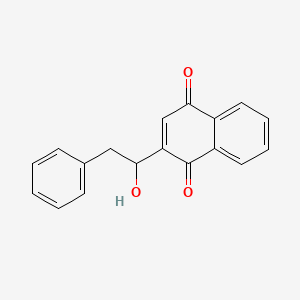
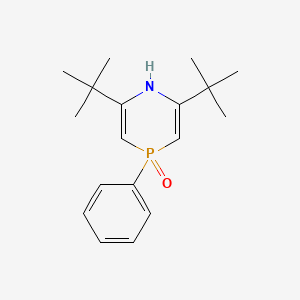
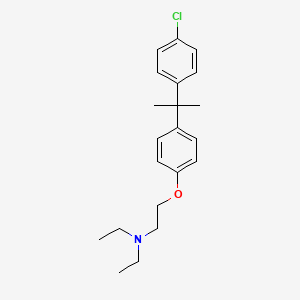
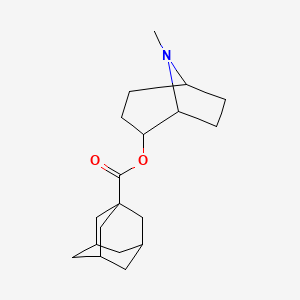
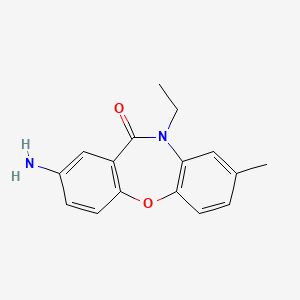
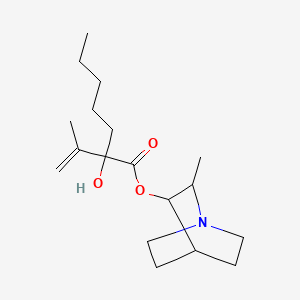
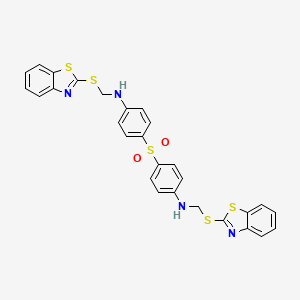
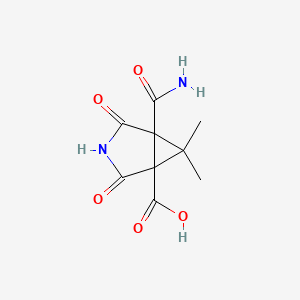
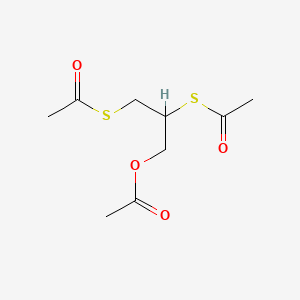
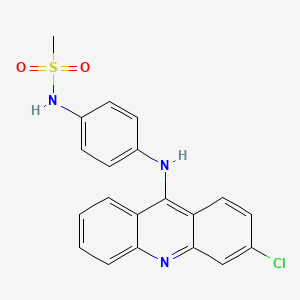
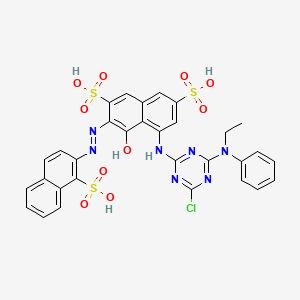
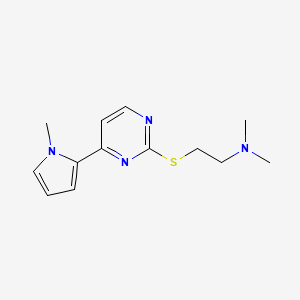
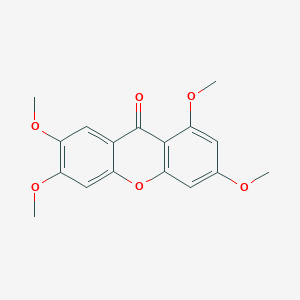
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
